molecular formula C6H11N3 B11811298 1-(1H-Imidazol-4-yl)propan-1-amine

1-(1H-Imidazol-4-yl)propan-1-amine

Cat. No.: B11811298
M. Wt: 125.17 g/mol
InChI Key: OEPOFONZJQGAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-4-yl)propan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties.

Preparation Methods

The synthesis of 1-(1H-Imidazol-4-yl)propan-1-amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

1-(1H-Imidazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(1H-Imidazol-4-yl)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the context of antimicrobial activity, it may disrupt the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

1-(1H-Imidazol-4-yl)propan-1-amine can be compared with other imidazole derivatives, such as:

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

    Clotrimazole: An antifungal agent used to treat various fungal infections.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential for diverse applications in various fields .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H11N3/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)

InChI Key

OEPOFONZJQGAQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.